Mastoparan MP3
Description
Properties
CAS No. |
107048-32-8 |
|---|---|
Molecular Formula |
C60H114N16O12 |
Molecular Weight |
1251.6 g/mol |
IUPAC Name |
6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
YMMUNCDECKRLBO-NDUJRAGXSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
sequence |
LKALAALAKKIL |
Synonyms |
de-Ile(1)-de-Asn(2)-mastoparan mastoparan MP3 mastoparan, des-Ile(1)-des-Asn(2)- mastoparan, desisoleucyl(1)-desasparagine(2)- |
Origin of Product |
United States |
Advanced Structural and Conformational Research of Mastoparan Mp3
Spectroscopic Analysis of Mastoparan (B549812) MP3 Conformation
Spectroscopic techniques are pivotal in elucidating the conformational dynamics of peptides like Mastoparan MP3. These methods provide insights into the secondary structure of the peptide in various environments, mimicking its transition from an aqueous milieu to a target cell membrane.
Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content in Mimetic Environments
Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides. For mastoparans, it reveals a distinct conformational plasticity that is dependent on the solvent environment. In an aqueous solution, mastoparan peptides, including analogs like Mastoparan-VT (MpVT), typically exhibit a random coil or unordered conformation. royalsocietypublishing.orgmdpi.com This is characterized by a single negative band in the far-UV CD spectrum. wikipedia.orgnih.gov
However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change is observed. researchgate.netresearchgate.net The CD spectra of mastoparans in these environments show characteristic features of an alpha-helical structure: a strong positive dichroic band near 192 nm and two negative bands around 208 nm and 222 nm. mdpi.com This transition from a random coil to an alpha-helix is a hallmark of many membrane-active peptides and is crucial for their biological activity. mdpi.com The amphipathic nature of this induced helix allows for favorable interactions with the hydrophobic core and polar head groups of the cell membrane. mdpi.com
The degree of alpha-helical content can be quantified from the CD spectra, and studies on mastoparan analogs have shown a high helical content in the presence of membrane mimetics. mdpi.com For example, in a 40% TFE solution, Mastoparan-VT and its analogs demonstrate a pronounced alpha-helical conformation. mdpi.com
| Mastoparan Analog | Environment | Predominant Conformation | Characteristic CD Spectral Features |
|---|---|---|---|
| Mastoparan-VT (MpVT) | Aqueous Solution | Random Coil | Single negative band |
| Mastoparan-VT (MpVT) | 40% TFE Solution | Alpha-Helix | Positive band ~192 nm, negative bands ~208 nm and ~222 nm |
| Mastoparan-AF (EMP-AF) | Aqueous Buffer | Unordered | - |
| Mastoparan-AF (EMP-AF) | SDS Micelles | Alpha-Helix | - |
Nuclear Magnetic Resonance (NMR) Studies for Solution and Membrane-Bound Structures
In aqueous solutions, consistent with CD data, NMR studies show that mastoparans lack a well-defined three-dimensional structure. nih.gov However, in membrane-mimetic environments such as detergent micelles, a well-defined alpha-helical structure is adopted. nih.gov For instance, the three-dimensional structure of mastoparan in perdeuterated SDS-d25 micelles was determined to be a straight amphiphilic alpha-helix. nih.gov
Solid-state NMR spectroscopy has been instrumental in determining the structure of mastoparans when bound to lipid bilayers, which more closely resembles their native target. Studies on mastoparan-X have revealed that in a lipid bilayer, the peptide forms an amphiphilic alpha-helix spanning from residue Trp3 to Leu14, with the N-terminal Asn2 adopting an extended conformation. nih.gov Solid-state NMR has also provided information on the orientation of the peptide relative to the membrane. It has been observed that mastoparan helices can exist in two orientational states: an in-plane alignment and a trans-membrane alignment, with the in-plane orientation being predominant. nih.gov
| Mastoparan Analog | Environment | Key Structural Findings |
|---|---|---|
| Mastoparan | SDS-d25 Micelles | Straight amphiphilic alpha-helix |
| Mastoparan-X | Lipid Bilayers (Solid-State NMR) | Amphiphilic alpha-helix (Trp3-Leu14), extended conformation at Asn2 |
| Mastoparan-X | Lipid Bilayers (Solid-State NMR) | Two orientational states: in-plane (major) and trans-membrane (minor) |
Computational Modeling and In Silico Structural Predictions of this compound
Computational modeling and in silico methods are valuable for predicting the three-dimensional structure of peptides and understanding their interactions with membranes. These approaches complement experimental data and can provide structural insights when high-resolution experimental structures are unavailable.
For mastoparans, in silico studies have been used to predict the structure of various analogs. These studies often start with the primary amino acid sequence and use homology modeling or ab initio prediction methods to generate a three-dimensional model. The predicted structures of mastoparan analogs consistently show features of linear, cationic peptides that are rich in hydrophobic and basic amino acids, with a propensity to form an alpha-helical conformation. mdpi.com
Helical wheel projections are a common computational tool used to visualize the amphipathic nature of these predicted alpha-helical structures. mdpi.com These projections clearly show the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, which is a critical feature for the membrane-disrupting activities of these peptides. mdpi.com Molecular dynamics simulations can further be employed to study the stability of these predicted structures and their behavior in a simulated membrane environment.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for mastoparan analogs. researchgate.net These computational models correlate physicochemical properties of the peptides with their biological activity, providing a framework for designing new analogs with potentially enhanced activities. researchgate.net
| Mastoparan Analog | Computational Method | Predicted Structural Features |
|---|---|---|
| Mastoparan-VT (MpVT) and analogs | Molecular Modeling | Linear, cationic peptide with a high propensity for alpha-helix formation |
| Mastoparan-VT (MpVT) and analogs | Helical Wheel Projection | Clear amphipathic character with distinct hydrophobic and hydrophilic faces |
Investigating Membrane Interaction Mechanisms of Mastoparan Mp3
Biophysical Characterization of Peptide-Membrane Interactions
Biophysical studies employing various model membrane systems have been crucial in understanding how mastoparan (B549812) peptides interact with lipid bilayers. These studies provide insights into the peptides' structural changes, orientation, and effects on membrane properties upon binding.
Effects on Model Membrane Systems (e.g., Planar Lipid Bilayers, Bicelles, Phospholipid Vesicles)
Research utilizing model membrane systems such as planar lipid bilayers, bicelles, and phospholipid vesicles has demonstrated the significant impact of mastoparan peptides on membrane structure and integrity royalsocietypublishing.orgnih.govnih.govcapes.gov.brresearchgate.net. Studies using solid-state ²H NMR have shown that mastoparan X forms a well-structured amphipathic alpha-helix in bicelles nih.govnih.govcapes.gov.br. The interaction with phospholipid vesicles can lead to massive permeabilization effects nih.gov. Planar lipid bilayer experiments with mastoparan, a 14-residue peptide, have revealed the formation of ion channels exhibiting multiple conductance levels, indicating its ability to create pores in the membrane royalsocietypublishing.org. A 12-residue analogue, MP3, has also been investigated in planar lipid bilayers regarding its ion-channel properties royalsocietypublishing.org.
Membrane Orientation Studies (e.g., Perpendicular vs. Parallel Association)
The orientation of mastoparan peptides within the membrane is a key factor in determining their mechanism of action. Studies on mastoparan X in bicelles have shown that its orientation is dependent on the membrane's lipid composition nih.govnih.govcapes.gov.br. In zwitterionic bicelles, the helical axis tends to be generally perpendicular to the membrane normal, consistent with a "carpet" mechanism where peptides lie on the membrane surface nih.govnih.govcapes.gov.br. Conversely, in anionic bicelles, the helical axis is generally parallel to the membrane normal, which aligns with a pore-forming model where the peptide inserts longitudinally into the bilayer nih.govnih.govcapes.gov.br. Solid-state ¹⁵N-NMR spectroscopy on oriented lipid bilayers has also indicated two distinct orientational states for mastoparan: an in-plane and a transmembrane alignment rcsb.org.
Lipid Packing Disruption in Anionic Membranes
A significant effect of mastoparan peptides on membranes is the disruption of lipid packing, particularly in negatively charged membranes nih.govnih.govcapes.gov.br. This disruption is a consequence of the peptide's insertion and interaction with the phospholipid acyl chains nih.govnih.govcapes.gov.brdiva-portal.org. The electrostatic attraction between the cationic peptide and anionic lipids leads to a high local concentration of the peptide near the membrane surface, facilitating hydrophobic interactions and subsequent changes in lipid organization frontiersin.orgresearchgate.net. This altered lipid packing can contribute to membrane thinning and destabilization diva-portal.orgresearchgate.net.
Permeabilization and Lytic Mechanisms in Biological Membranes
The interaction of mastoparan peptides with biological membranes results in increased permeability and, at sufficient concentrations, cell lysis. These effects are central to their biological activities, including antimicrobial and cytotoxic properties.
Research on Membrane Permeabilization Capacity in Cellular Systems
Studies have demonstrated the membrane permeabilization capacity of mastoparan peptides in various cellular systems mdpi.comijbs.comubc.caanaspec.com. Mastoparan increases the permeability of cells to cations, leading to a disruption in electrolyte balance nih.govnih.govcapes.gov.br. Experiments using fluorescent probes in bacterial strains have shown that mastoparan can permeabilize bacterial membranes, with scanning electron microscopy revealing significant membrane damage mdpi.com. In human platelets, mastoparan has been shown to promote rapid, dose-dependent increases in the release of substances from granules, an exocytotic response that does not result from a lytic effect at lower concentrations nih.gov. Protopolybia-MPIII, another mastoparan analog, has been found to cross cell membranes and contribute to the degranulation of mast cells mdpi.com.
Lytic Mechanism Research in Target Cells
At higher concentrations, mastoparan peptides induce cell lysis, a direct-acting mechanism observed in various target cells, including cancer cells and mast cells ubc.caacadiau.canih.govnih.gov. The lytic mechanism is thought to involve significant membrane damage mdpi.comacadiau.ca. Studies on colon cancer cells treated with mastoparan showed substantial membrane damage and the release of lactate (B86563) dehydrogenase, indicating cell death by necrosis acadiau.ca. Mastoparan's ability to kill cancer cells by a lytic mechanism has been reported, and this potency can be related to the amidation of its C-terminal carboxyl group ubc.canih.gov. While mastoparan is known to cause cell lysis in rat peritoneal mast cells, a derivative, [Lys(10), Leu(13)]mastoparan (mas 11), was reported to induce exocytosis without this lytic effect, allowing for clearer investigation of signaling mechanisms nih.gov. The interaction with the phospholipid phase of the mitochondrial membrane has also been implicated in inducing mitochondrial permeability transition, a process that can lead to apoptosis nih.govmdpi.com.
Elucidation of Cellular and Molecular Mechanisms of Action for Mastoparan Mp3 and Analogs
Modulation of G-Protein Signaling Pathways
Mastoparan (B549812) peptides, including MP3, are known for their ability to interact with heterotrimeric guanine (B1146940) nucleotide-binding proteins (G proteins), which are crucial components of cellular signal transduction cascades.
Direct Activation of Heterotrimeric G Proteins
Mastoparan peptides have been shown to directly activate heterotrimeric G proteins. This activation involves increasing the GTPase activity and the rate of nucleotide binding of these proteins. Mastoparan accelerates the binding of guanosine-5'-(3-O-thiotriphosphate (GTPγS), a non-hydrolyzable GTP analog, and promotes the dissociation of bound GDP, a mechanism analogous to how G protein-coupled receptors (GPCRs) regulate G proteins. nih.govresearchgate.net This direct interaction allows mastoparan to bypass the need for receptor activation to initiate G protein signaling.
Specificity of Gα Subunit Activation (e.g., Preferential Gi Activation)
Studies indicate that mastoparan peptides, including analogs like Mastoparan 7, can activate pertussis toxin-sensitive G proteins, such as Gαi and Gαo subunits. nih.govsigmaaldrich.com This suggests a preferential activation or interaction with these specific Gα subunits, which are typically coupled to inhibitory signaling pathways or those involved in processes like secretion.
Investigation of Pertussis Toxin Sensitivity in G-Protein Activation
Pertussis toxin (PTX) is a bacterial toxin that ADP-ribosylates the α subunits of Gi/o proteins, effectively uncoupling them from receptors and inhibiting their function. wikipedia.orgmdpi.com Investigations into the effects of mastoparan have frequently utilized PTX to probe the involvement of these G proteins. Mastoparan-stimulated G protein activation, particularly the increase in GTPase activity and nucleotide binding, is selectively inhibited by ADP-ribosylation by pertussis toxin. nih.govresearchgate.net This sensitivity to PTX provides strong evidence that mastoparan's effects on G proteins are mediated, at least in part, through interactions with PTX-sensitive Gα subunits, such as Gαi and Gαo. nih.govsigmaaldrich.com However, some studies have also noted pertussis toxin-insensitive effects of mastoparan, suggesting potential interactions with other cellular factors or G proteins not targeted by PTX. nih.gov
Receptor Mimicry in G-Protein Activation Studies
The mechanism by which mastoparan activates G proteins is remarkably similar to that employed by agonist-bound GPCRs. nih.govresearchgate.netnih.gov Mastoparan is thought to mimic the intracellular loops of GPCRs that interact with and activate G proteins. The structure of mastoparan in a lipid bilayer is similar to the predicted structure of a cationic intracellular loop of GPCRs. nih.govresearchgate.net This "receptor mimicry" makes mastoparan a valuable tool for studying G protein activation and the interaction between receptors and G proteins, independent of the complex structure of the natural receptors. nih.govresearchgate.net
Ion Channel Formation and Properties of Mastoparan MP3
In addition to its effects on G proteins, this compound and its analogs are known to interact directly with lipid membranes, leading to the formation of ion channels.
Characterization of Discrete Channel Openings and Conductance Levels
Mastoparan peptides, including the 12-residue analog MP3 (referred to as des-Ile1, Asn2-mastoparan in some studies), are capable of forming ion channels in planar lipid bilayers. royalsocietypublishing.orgnih.govjst.go.jpjst.go.jp These channels exhibit discrete openings, indicating the formation of defined pores within the membrane. Studies have characterized these channels by observing multiple conductance levels. For mastoparan, these conductance levels have been reported to be in the range of 15-700 pS. royalsocietypublishing.orgnih.govresearchgate.net MP3 has been shown to preferentially form type I channels, which are characterized by these discrete openings and multiple conductance levels. royalsocietypublishing.orgnih.gov The formation and activity of these channels are dependent on factors such as peptide concentration, lipid composition, and voltage across the membrane. royalsocietypublishing.orgnih.gov
| Peptide | Activity Type | Conductance Range (pS) | Notes | Source |
| Mastoparan | Type I | 15-700 | Discrete channel openings, multiple levels | royalsocietypublishing.orgnih.gov |
| Mastoparan | Type II | Up to 650 | Transient increases in conductance | royalsocietypublishing.orgnih.gov |
| This compound | Type I | Not specifically quantified for MP3 in source, but forms Type I channels | Preferentially forms Type I channels | royalsocietypublishing.orgnih.gov |
The ion channels formed by these peptides are often modeled as bundles of transmembrane α-helices. royalsocietypublishing.orgnih.gov The channel activity is voltage-dependent, with channel activation occurring when the peptide-containing compartment is held at a positive potential and inactivation at a negative potential. royalsocietypublishing.orgnih.gov
Voltage Dependence of Channel Activation and Inactivation
Studies on mastoparan and its analogues, including a 12-residue analogue (des-Ile1, Asn2-mastoparan, which preferentially forms type I channels), have demonstrated voltage-dependent ion channel activity in planar lipid bilayers. Channel activation is observed when the compartment containing the peptide is held at a positive potential. Conversely, channel inactivation occurs when this compartment is held at a negative potential. This voltage dependence is a characteristic feature of the ion conducting pores formed by these peptides. royalsocietypublishing.orgnih.gov
Ionic Strength Dependence of Channel Formation
The formation of ion channels by mastoparan peptides is dependent on the ionic strength of the surrounding environment. Channel openings have been observed only at KCl concentrations of 0.3 M or above. Increasing the concentration of KCl further, up to 3.0 M, has been shown to stabilize the open conformation of the channel. This indicates that electrostatic interactions, influenced by ion concentration, play a significant role in the peptide's ability to insert into and form stable channels within the lipid bilayer. royalsocietypublishing.orgnih.gov
Ion Selectivity Research (e.g., Weak Cation Selectivity)
Research into the ion selectivity of channels formed by mastoparan peptides has revealed a weak cation selectivity. Specifically, mastoparan channels exhibit a potassium to chloride permeability ratio (PK/PCl) of approximately 2. This suggests that while the channels preferentially allow cations to pass through, they are not exclusively selective for a particular cation and exhibit some permeability to anions as well. royalsocietypublishing.orgnih.gov
Modeling of Transmembrane Alpha-Helical Bundles
The ion channels formed by short peptides like mastoparan and its 12-residue analogue can be modeled in terms of bundles of transmembrane alpha-helices. royalsocietypublishing.orgnih.gov Mastoparan peptides are known to adopt an amphipathic alpha-helical conformation in membrane-mimetic environments. mdpi.commdpi.com This structural characteristic facilitates their interaction with the lipid bilayer, where they can aggregate to form pore-like structures. Modeling these channels as alpha-helical bundles provides a framework for understanding the structural basis of their ion conducting properties.
Intracellular Calcium Homeostasis Modulation
Mastoparan peptides are also known to influence intracellular calcium homeostasis through various mechanisms.
Induction of Cytosolic Calcium Release from Intracellular Stores
Mastoparan has been shown to induce a rapid rise in cytosolic calcium concentration, which is a result of calcium release from intracellular stores. nih.govnih.gov This effect has been observed in various cell types, including pulmonary alveolar type 2 epithelial cells and tobacco suspension culture cells. nih.govnih.gov The mastoparan-induced calcium elevation in tobacco cells was inhibited by compounds that affect phosphoinositide turnover, suggesting that the release from intracellular stores is mediated through this pathway. nih.gov
Direct Activation of Ryanodine (B192298) Receptor (RyR)
Mastoparan has been reported to cause calcium release from the sarcoplasmic reticulum, a major intracellular calcium store, through the ryanodine receptor (RyR). nih.govnih.gov Studies using skeletal muscle sarcoplasmic reticulum have shown that mastoparan enhances the binding of [³H]ryanodine, a known modulator of the RyR, in a concentration-dependent manner. nih.gov This suggests a direct or indirect interaction with the RyR complex, leading to the opening of the channel and subsequent calcium release into the cytosol. While some studies initially explored a direct binding to the RyR, further research identified a 97-kDa mastoparan-binding protein distinct from the RyR, which may play a role in regulating RyR activity and calcium release. nih.govnih.gov
Data Tables
| Property | Observation/Finding | Reference |
| Voltage Dependence of Channel Activation | Occurs at positive potentials on the peptide-containing side of the membrane. | royalsocietypublishing.orgnih.gov |
| Voltage Dependence of Channel Inactivation | Occurs at negative potentials on the peptide-containing side of the membrane. | royalsocietypublishing.orgnih.gov |
| Ionic Strength Dependence of Channel Formation | Observed at KCl concentrations ≥ 0.3 M; higher concentrations (up to 3.0 M) stabilize open state. | royalsocietypublishing.orgnih.gov |
| Ion Selectivity | Weak cation selectivity (PK/PCl ≈ 2). | royalsocietypublishing.orgnih.gov |
| Cytosolic Calcium Release | Induces rapid rise in cytosolic Ca²⁺ from intracellular stores. | nih.govnih.gov |
| Ryanodine Receptor Interaction | Enhances [³H]ryanodine binding and causes Ca²⁺ release from SR. | nih.govnih.gov |
Research on Ca2+-ATPase Inhibition
Mastoparan, an amphiphilic peptide from wasp venom, has been identified as a potent inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) nih.gov. This inhibition occurs with an inhibitory constant (Ki) of 1 ± 0.13 µM at pH 7.2 nih.gov. The mechanism involves mastoparan shifting the equilibrium of the enzyme from the E2 state towards the E1 state nih.gov. Furthermore, mastoparan appears to affect the regulatory ATP binding site and decreases the affinity of the ATPase for Ca2+ nih.gov. It also abolishes the cooperativity of Ca2+ binding, leading to the two Ca2+ ions binding independently nih.gov. This observation supports a "side-by-side" model for the two Ca2+ binding sites nih.gov. Mastoparan also influences the steady-state equilibrium between E1'Ca2 and E1'Ca2.P, potentially by affecting the conformational change following ATP binding, and causes a reduction in the levels of phosphoenzyme formed from [32P]Pi nih.gov. Analogues of mastoparan have also demonstrated inhibition of Ca2+-ATPase activity, with inhibitory concentrations ranging from 2-4 µM nih.gov. The inhibitory action of mastoparan and its analogues appears to be dependent on their ability to form alpha-helices in membranes nih.gov.
Non-Effect on Inositol (B14025) Trisphosphate (InsP3) Receptor Signaling
While mastoparan can induce an increase in cellular inositol trisphosphate (InsP3) levels and a rise in cytosolic calcium released from intracellular stores, some studies indicate that its effects can be dissociated from direct activation of phospholipase C and subsequent InsP3 accumulation nih.govnih.gov. For instance, in Swiss 3T3 cells, mastoparan stimulated DNA synthesis without stimulating phosphoinositide breakdown, Ca2+ mobilization, or protein kinase C-mediated phosphorylation nih.gov. In human polymorphonuclear leukocytes (PMN), mastoparan activates phospholipase C through two independent mechanisms, one of which is pertussis toxin-sensitive and resembles the pathway activated by chemoattractant receptors, while the second pathway is delayed, sustained, insensitive to pertussis toxin, and requires extracellular calcium nih.gov. In cultured plant cells, mastoparan caused a rapid and dose-dependent increase in inositol(1,4,5)trisphosphate concentrations when added to intact cells, but had a strong inhibitory effect on polyphosphoinositide-specific phospholipase C activity in purified plasma membranes nih.gov. These findings suggest that while mastoparan can impact InsP3 levels and downstream calcium signaling, its mechanism is not solely through direct activation of the InsP3 receptor.
Other Intracellular Target Interactions and Cellular Signaling Pathways
Mastoparan peptides engage with a variety of other intracellular targets and influence multiple cellular signaling pathways.
Modulation of Enzymatic Activities
Mastoparan is known to stimulate the GTPase activity of several purified guanine nucleotide regulatory proteins (G proteins) nih.govnih.gov. Studies have shown that mastoparan can activate purified G-proteins reconstituted into phospholipid vesicles, with a preferential activation of Gi over Gs nih.gov. The structure of mastoparans plays a role in G protein activation; for example, a simple exchange of Lys12 to Ala12 in mastoparan-L stimulated Go compared to the original peptide frontiersin.org. Mastoparan-L has also been observed to stimulate NDPK at concentrations similar to those that stimulate G proteins frontiersin.org. In plant cells, mastoparan-L promotes the activation of phospholipases, including phospholipase A2, phospholipase C, and phospholipase D, acting as a tool for cell signaling studies frontiersin.org. Mastoparan has also been shown to stimulate expressed phospholipase D in cell membranes independently of Gi, protein kinase C, and calcium in a rat mast cell line frontiersin.org.
Effects on Adenylyl Cyclase Activity
Mastoparan has been shown to inhibit adenylyl cyclase activity in a dose-dependent manner nih.gov. In rat pulmonary alveolar type 2 epithelial cells, mastoparan inhibited adenylyl cyclase activity with an IC50 of 30 µM nih.gov. This inhibition was insensitive to neither guanine nucleotide nor pertussis toxin nih.gov. However, in human platelets, mastoparan has been reported to increase intracellular cyclic AMP levels nih.gov. In NIH 3T3 fibroblasts, mastoparan slightly increases basal cyclic AMP levels at lower concentrations, followed by inhibition at higher concentrations nih.gov. These varied effects suggest a complex modulation of adenylyl cyclase activity depending on the cell type and mastoparan concentration.
Activation of Arachidonic Acid Release Pathways
Mastoparan stimulates the release of arachidonic acid nih.govnih.gov. In rat pulmonary alveolar type 2 epithelial cells, mastoparan caused a dose- (EC50 = 16 µM) and time-dependent activation of arachidonic acid release that was completely insensitive to pretreatment with pertussis toxin nih.gov. Similarly, in Swiss 3T3 cells, mastoparan stimulated arachidonic acid release, which was inhibited by prior treatment with pertussis toxin, indicating involvement of a pertussis toxin-sensitive G protein nih.gov. Mastoparan may stimulate arachidonic acid release by acting on various phospholipases present in cell membranes frontiersin.org. Arachidonic acid is a precursor for various inflammatory molecules, such as prostaglandins, lipoxins, and thromboxanes frontiersin.org.
Investigation of Phosphoinositide Metabolism Pathways
Research indicates that mastoparan peptides can influence phosphoinositide metabolism. In differentiated HL-60 cells, mastoparan induced a dose-dependent stimulation of phosphoinositide breakdown with an EC\u2085\u2080 value of 9 µM. This stimulation could be significantly reduced by pretreatment with pertussis toxin, suggesting involvement of a pertussis toxin-sensitive GTP-binding protein. nih.gov In membrane preparations from differentiated HL-60 cells, mastoparan inhibited GTPγS-stimulated phosphoinositide breakdown with an IC\u2085\u2080 value of approximately 3 µM. nih.gov This inhibitory effect was also observed in membranes from cells pretreated with pertussis toxin, suggesting an interaction with an intracellular site, possibly a GTP-binding protein not susceptible to pertussis toxin. nih.govnih.gov The inhibitory action of mastoparan on phosphoinositide breakdown is likely related to its amphiphilic character. nih.gov Analogs like mastoparan-X and polistes mastoparan showed similar inhibitory activity on phosphoinositide breakdown in HL-60 cell membranes, while the analog des-Ile\u2081-Asn\u2082-mastoparan (MP3) was reported as inactive in this context. nih.gov
Potential Interaction with Mitochondrial Membranes and Permeability Transition
Mastoparan is recognized as a potent inducer of the mitochondrial permeability transition (MPT). nih.govnih.govcapes.gov.brresearchgate.net This effect is characterized by the opening of a pore in the inner mitochondrial membrane. nih.govcapes.gov.br Studies using isolated mitochondria have shown that mastoparan facilitates the opening of the mitochondrial permeability transition pore through a bimodal mechanism. nih.govcapes.gov.brresearchgate.net At submicromolar concentrations, mastoparan's action is dependent on the presence of Ca\u00b2\u207a and phosphate (B84403) and is inhibited by cyclosporin (B1163) A. nih.govcapes.gov.brresearchgate.net At concentrations above 1 µM, pore induction occurs without an apparent requirement for Ca\u00b2\u207a and is insensitive to cyclosporin A. nih.govcapes.gov.brresearchgate.net
Investigations using phospholipid vesicles indicate that mastoparan perturbs bilayer membranes, and this perturbation is strongly dependent on the transmembrane potential. nih.govcapes.gov.brresearchgate.net The results suggest that mastoparan interacts with the phospholipid phase of the mitochondrial membrane to induce permeabilization, rather than interacting with specific membrane proteins. nih.gov This interaction with acidic phospholipids (B1166683) can disrupt membrane structure and increase permeability. researchgate.net
While the search results primarily discuss mastoparan, the mechanism of inducing mitochondrial permeability transition through interaction with the lipid phase is a key finding relevant to the activity of mastoparan peptides in general.
Research on Apoptotic Signaling Induction (e.g., Mitochondrial Apoptosis)
Mastoparan has been shown to induce apoptosis in various cell types, including melanoma cells, often through the intrinsic mitochondrial pathway. nih.gov In B16F10-Nex2 melanoma cells, mastoparan induced cell death via mitochondrial apoptosis, evidenced by markers such as loss of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species, and DNA degradation. nih.gov The mitochondrial apoptotic pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of caspases. mdpi.compromega.de The opening of the mitochondrial permeability transition pore is considered an important factor in the release of cytochrome c and subsequent caspase activation, thereby inducing apoptosis. mdpi.comresearchgate.net Mastoparan's ability to induce the mitochondrial permeability transition is thus linked to its capacity to trigger apoptosis. researchgate.netnih.gov
Inhibition of ATP-dependent Enzyme Activities (e.g., NaK-ATPase)
Mastoparan has been shown to inhibit the activity of Na\u207a,K\u207a-ATPase (sodium-potassium pump), an ATP-dependent enzyme crucial for maintaining ion gradients across cell membranes. nih.govwikipedia.org Studies on rat renal NaK-ATPase demonstrated that mastoparan inhibited its activity in a dose-dependent manner, with the inhibition reaching completion within 30 seconds. nih.gov This rapid effect suggests a mechanism that does not involve changes in enzyme synthesis or degradation. nih.gov One proposed mechanism for this inhibition is that mastoparan stabilizes the phosphoenzyme intermediate of NaK-ATPase, thereby reducing the enzyme's Vmax by decreasing the turnover rate of existing enzyme sites. nih.gov
Interestingly, neomycin, an inhibitor of inositol phospholipid metabolism, was found to attenuate the inhibition of Na,K-ATPase by mastoparan. nih.gov This observation suggests that the mechanism of NaK-ATPase inhibition by mastoparan might involve the degradation of the phosphatidylinositol "pool". nih.gov
A chimeric peptide, galanin(1-13)-mastoparan amide (galparan), which contains a mastoparan sequence, exhibited a biphasic interaction with Na\u207a,K\u207a-ATPase, activating it at lower concentrations and inhibiting it at higher concentrations. nih.gov This chimeric peptide also counteracted the inhibitory effect of ouabain (B1677812) on Na\u207a,K\u207a-ATPase. nih.gov
Interaction with Toll-like Receptor Signaling (analogs)
Mastoparan, as a G protein agonist peptide, has been shown to modulate Toll-like Receptor (TLR) signaling. nih.gov Studies using human dermal microvessel endothelial cells and murine macrophages investigated the role of heterotrimeric G proteins in TLR signaling and the effects of mastoparan. nih.gov Mastoparan was found to differentially modulate TLR4- and TLR2-mediated signaling. nih.gov
In human endothelial cells lacking membrane-bound CD14, mastoparan disrupted G protein-coupled signaling, which was necessary for the activation of downstream pathways induced by TLR4 agonists, including p38 phosphorylation, NF-κB and IL-6 transactivation, and IL-6 secretion. nih.gov In contrast, the activation of these cells by TLR2 agonists, TNF-α, or IL-1β was insensitive to mastoparan. nih.gov
Structure Activity Relationship Sar Studies for Mastoparan Mp3 and Engineered Analogs
Impact of Amino Acid Sequence Modifications
Role of Specific Residues in Biological Activity
Specific amino acid residues within the mastoparan (B549812) sequence play critical roles in its biological function. For example, lysine (B10760008) residues contribute to the peptide's net positive charge, which is important for electrostatic interactions with negatively charged components of cell membranes. nih.govmdpi.comnih.govqeios.com Hydrophobic residues like leucine, isoleucine, and alanine (B10760859) are essential for the peptide's interaction with the hydrophobic core of the lipid bilayer. nih.govmdpi.com The position and spatial arrangement of these hydrophobic residues on the non-polar face of the α-helix are particularly crucial for effective interaction with cell membranes. mdpi.com Studies on different mastoparans have shown that the composition of amino acids in the hydrophobic face is critical for activities like mast cell degranulation. researchgate.net
Effects of N- and C-Terminal Modifications (e.g., Amidation, Truncation, Extensions)
Terminal modifications, particularly C-terminal amidation, are common features in many mastoparan peptides and have a notable impact on their biological actions and interactions with membranes. mdpi.commdpi.comnih.govsemanticscholar.orgmdpi.com C-terminal amidation is known to stabilize the α-helical conformation by providing an extra hydrogen bond. mdpi.com Amidated mastoparan peptides often show enhanced antimicrobial activity compared to their deamidated counterparts. mdpi.com This modification can promote the stabilization of the peptide's secondary structure, leading to a higher content of helical conformations, which facilitates deeper interaction with membrane phospholipids (B1166683). nih.gov The amidation appears to be responsible for stabilizing a secondary structure richer in α-helix content than the acidic congener, favoring both biological activities dependent on structure recognition by GPCRs (like exocytosis) and those dependent on membrane perturbation (like hemolysis and antibiosis). nih.gov Studies have indicated that C-terminal amidation is critical for the biological effect of mastoparans. mdpi.com The C-terminal region of mastoparans is generally less conserved than the N-terminus, with variations in the number of amino acids. mdpi.com While most mastoparans (92.7%) have C-terminal amidation, some naturally occurring mastoparans lack this modification, and these can exhibit reduced activity, such as mast cell degranulation. mdpi.com
Truncations can also affect activity. Deletion of the first three C-terminal residues in some mastoparan analogs resulted in decreased antibacterial and hemolytic activity, which was attributed to a reduction in the length of the α-helix. mdpi.com
Importance of Hydrophobicity and Amphipathicity for Activity and Selectivity
Hydrophobicity and amphipathicity are key physicochemical properties that govern the activity and selectivity of mastoparan peptides. mdpi.commdpi.comnih.govmdpi.comresearchgate.net Mastoparans are generally amphipathic α-helical peptides, meaning they have distinct hydrophobic and hydrophilic faces when they adopt an α-helical structure. nih.govmdpi.comnih.gov This amphipathic nature is crucial for their interaction with the lipid bilayer of cell membranes. nih.govmdpi.comnih.govresearchgate.net The hydrophobic face interacts with the non-polar lipid core, while the cationic hydrophilic face interacts with the negatively charged phospholipid headgroups. nih.gov
Studies have shown a correlation between hydrophobicity and biological activity, particularly hemolytic activity. mdpi.commdpi.comnih.gov While hydrophobicity is crucial for membrane interaction, an optimal level of hydrophobicity is important for balancing antimicrobial efficacy with minimizing toxicity to host cells, such as red blood cells. mdpi.comnih.gov Excessive hydrophobicity can lead to increased hemolytic activity, reducing selectivity. mdpi.complos.orgnih.gov Modulating side chain hydrophobicity at specific positions can influence membrane selectivity and bactericidal potency. plos.orgnih.gov For instance, alanine substitution at certain positions in Mastoparan-X analogs resulted in higher target selectivity but decreased bactericidal potency. plos.orgnih.gov Conversely, introducing unnatural amino acids with increased hydrophobicity led to enhanced bactericidal potency but reduced membrane selectivity. plos.orgnih.gov The amphipathic arrangement of amino acids is important for activity, even with the same amino acid composition, charge, and hydrophobicity. researchgate.net
Influence of Charge Distribution on Biological Function
The distribution of positive charges within the mastoparan peptide sequence significantly influences its biological function. nih.govnih.gov Mastoparans are cationic peptides, typically carrying a net positive charge due to the presence of lysine residues. nih.govmdpi.comnih.gov This positive charge facilitates electrostatic interactions with the negatively charged components of bacterial membranes, which are generally more negatively charged than mammalian cell membranes. mdpi.comnih.gov This differential interaction contributes to the selectivity of some mastoparans for bacterial cells over mammalian cells. mdpi.com The net charge of peptides can significantly affect hemolytic activity; a decrease in net charge can reduce activity, while an increase can enhance it. mdpi.com Charge delocalization within the hydrophilic face of mastoparan has been shown to produce analogs that differentially regulate mast cell secretion and/or cytotoxicity. nih.govresearchgate.net While net charge is important, some studies suggest that hydrophobicity, rather than net charge or amphiphilicity, might play a more critical role in the hemolytic activity of certain mastoparan peptides. mdpi.com
Design and Characterization of Chimeric and Engineered Peptides
Chimeric and engineered mastoparan peptides have been designed to modulate and enhance specific biological activities or to serve as tools for drug delivery. These peptides often combine sequences or structural features from mastoparan with those of other peptides or molecules.
Chimeric Construct Design and Functional Modulation (e.g., Galparan, M391)
Chimeric peptides incorporating mastoparan sequences have been developed to achieve novel or improved functions. Galparan is a notable example of a chimeric peptide constructed by fusing the N-terminus of galanin-(1-13) with mastoparan amide. researchgate.netresearchgate.netnih.govnih.gov This 27-amino acid peptide was designed to combine the properties of galanin and mastoparan. researchgate.netresearchgate.netnih.gov Galparan has been shown to powerfully stimulate insulin (B600854) secretion from isolated rat pancreatic islets, acting at a distal site in the stimulus-secretion coupling of the B cell. researchgate.netnih.gov Interestingly, while mastoparan activates GTPase activity, galparan noncompetitively inhibits it, suggesting different loci of action on G proteins. nih.gov Galparan's secondary structure in buffer solution is predominantly antiparallel β-structure and unordered, but it adopts a higher amount of α-helix in the presence of lipid vesicles. nih.gov
Another engineered peptide mentioned in the context of mastoparan chimerae is M391. nih.govscispace.com M391, like galparan, has been discussed in the context of differentially modulating GTPase activity and possessing disparate secretory properties compared to mastoparan. nih.govscispace.com While the specific design of M391 in the provided snippets is limited to its mention as a chimeric peptide with altered activity nih.govscispace.com and its use in the context of culture media scribd.comsemanticscholar.orguni-muenchen.de or as a mutant protein in peptide synthesis google.comgoogle.comresearchhub.com, its inclusion alongside galparan highlights the strategy of creating chimeric constructs to functionally modulate the properties derived from mastoparan. The design principles for such chimeric peptides often involve maintaining key structural features like the α-helical conformation while introducing sequences that confer new targeting or activity profiles. researchgate.netresearchgate.net
Table 1: Examples of Mastoparan Analogs and Chimeric Peptides with Modified Activity
| Peptide Name | Modification/Composition | Key Activity Modulation | Relevant Section |
| Mastoparan Analogs | Amino acid substitutions (e.g., Ala, unnatural) | Altered antibacterial potency and membrane selectivity plos.orgnih.gov | 5.1.1, 5.1.3 |
| Mastoparan Analogs | C-terminal deletions | Decreased antibacterial and hemolytic activity mdpi.com | 5.1.2 |
| Mastoparan Analogs | C-terminal amidation | Enhanced antimicrobial activity, stabilized α-helix mdpi.comnih.gov | 5.1.2 |
| [Lys5, Lys8,Aib10]MP | Charge delocalization | Differential regulation of mast cell secretion/cytotoxicity nih.govresearchgate.net | 5.1.4 |
| Galparan | Galanin-(1-13) + Mastoparan amide | Stimulates insulin secretion, inhibits GTPase researchgate.netnih.govnih.gov | 5.2.1 |
| M391 | Chimeric peptide (details limited) | Differentially modulates GTPase activity nih.govscispace.com | 5.2.1 |
Cyclization Strategies for Enhanced Stability and Bioactivity
Cyclization is a strategy employed to enhance the stability and potentially the bioactivity of peptides by creating a cyclic structure, which can increase resistance to enzymatic degradation. ijbs.comfrontiersin.org For mastoparan analogs, skeleton-based cyclization, such as introducing cysteine residues at the N- and C-termini to form a disulfide bridge, has been investigated. ijbs.com
Studies on cyclized Mastoparan-C (cMP-C), created by introducing two cysteine residues, showed an increased half-life compared to the parent peptide. ijbs.comresearchgate.netijbs.comnih.gov However, this cyclization also resulted in lower antimicrobial potency and a higher degree of hemolysis. ijbs.comresearchgate.netijbs.comnih.gov This suggests that while cyclization can improve stability, the specific cyclization strategy and its impact on the peptide's conformation and interaction with different cell membranes are critical and require further investigation to balance stability and desired bioactivity while minimizing adverse effects. ijbs.comresearchgate.net
Interactive Table 2: Impact of Cyclization on Mastoparan-C
| Peptide | Modification Strategy | Half-life | Antimicrobial Activity | Hemolysis | Source |
| MP-C | Native linear peptide | Shorter | Higher | Lower | ijbs.comresearchgate.netijbs.comnih.gov |
| cMP-C | Skeleton-based cyclization (two cysteines) | Longer | Lower | Higher | ijbs.comresearchgate.netijbs.comnih.gov |
N-Terminal Extension with Cell-Penetrating Peptides (e.g., TAT-linked)
N-terminal extension of mastoparan peptides with cell-penetrating peptides (CPPs), such as the TAT peptide derived from the HIV-1 protein, is a strategy aimed at improving cellular uptake and enhancing intracellular delivery of the peptide. ijbs.compepscan.commdpi.combeilstein-journals.org CPPs are known for their ability to traverse cell membranes, carrying various cargo molecules into cells. pepscan.commdpi.com
The TAT peptide is a well-characterized CPP frequently used for N-terminal extensions to enhance peptide permeability into cells. ijbs.compepscan.combeilstein-journals.org Studies involving a TAT-linked Mastoparan-C analogue have shown a significant improvement in its anticancer properties compared to the parent peptide, with an observed increase in activity by at least five-fold against cancer cells. ijbs.com While the TAT extension enhanced anticancer activity, it did not substantially alter the already good antimicrobial activities of the parent MP-C. ijbs.com However, this modification also led to a loss of specificity, which warrants further investigation to mitigate potential side effects. ijbs.comresearchgate.netijbs.comnih.gov The mechanism by which TAT-linked peptides enter cells can vary depending on the size of the cargo, with smaller conjugates potentially using direct translocation and larger ones relying more on endocytosis. beilstein-journals.org
Interactive Table 3: Impact of TAT-Linking on Mastoparan-C
| Peptide | Modification Strategy | Antimicrobial Activity | Anticancer Activity | Specificity | Source |
| MP-C | Native peptide | Good | Lower | Higher | ijbs.comresearchgate.netijbs.comnih.gov |
| TAT-linked MP-C | N-terminal extension with TAT peptide | Little change | Significantly higher | Lower (loss) | ijbs.comresearchgate.netijbs.comnih.gov |
Correlation between Conformational Changes and Bioactivity
The biological activity of mastoparan peptides is closely correlated with their conformational changes, particularly the transition from a random coil structure in aqueous environments to an amphipathic α-helical conformation upon interacting with cell membranes or membrane-mimicking environments. ijbs.comnih.govnih.govmdpi.com This α-helical structure is crucial for their interaction with and disruption of cell membranes, which is a key mechanism for their antimicrobial and cytotoxic effects. ijbs.comnih.govnih.govmdpi.com
Circular dichroism (CD) spectroscopy is a common technique used to study the conformational changes of mastoparan peptides in different environments, such as in the presence of trifluoroethanol (TFE) or liposomes that mimic cell membranes. mdpi.comnih.govmdpi.comnih.govnih.gov These studies have shown that the helical content of mastoparans increases significantly in membrane-mimicking solutions. nih.govnih.govmdpi.comnih.gov
SAR studies have demonstrated that modifications affecting the peptide's ability to form or maintain this α-helical structure can impact its bioactivity. For example, deletions of C-terminal residues have been shown to reduce the length of the α-helix, which correlates with decreased antibacterial and hemolytic activity. nih.govmdpi.comnih.gov The position and spatial arrangement of hydrophobic and charged residues within the α-helix are critical for the peptide's interaction with the lipid bilayer and its ability to form pores or disrupt the membrane. nih.govmdpi.com Furthermore, the self-assembly of amphipathic peptides like mastoparan in aqueous solutions can reduce their effectiveness in interacting with cell membranes; strategies to minimize self-assembly by altering the charge distribution can enhance their pharmacological properties. nih.gov Conformational changes can also be involved in the interaction with specific cellular targets, such as efflux pumps, where a peptide like Mastoparan B can induce conformational shifts to block their activity. nih.gov
Academic Research on Biological Activities of Mastoparan Mp3 and Analogs
Antimicrobial Research
Research into the antimicrobial properties of Mastoparan (B549812) MP3 and its analogs has investigated their efficacy against a range of pathogens, their mechanisms of action, and their selectivity.
Activity against Gram-Positive and Gram-Negative Bacteria
Mastoparan peptides, including analogs, have demonstrated activity against both Gram-positive and Gram-negative bacteria frontiersin.orgnih.govfrontiersin.orgcapes.gov.brnih.govmdpi.comnih.gov. Studies on Mastoparan X (MPX), for instance, have shown good antimicrobial activity against Gram-positive Staphylococcus aureus (including methicillin-resistant strains like MRSA USA300) and Gram-negative pathogens such as Escherichia coli and Salmonella enterica serovar Typhimurium nih.govfrontiersin.org. Another analog, Mastoparan-M, displayed broad-spectrum activity against both types of bacteria, with an all-D enantiomer showing enhanced potency compared to the natural all-L form frontiersin.orgcapes.gov.brnih.gov. Mastoparan-AF, isolated from Vespa affinis venom, also exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas aeruginosa, Salmonella typhimurium, and Vibrio parahamelytics mdpi.com. Specifically, Gram-negative E. coli isolates were found to be among the most sensitive to Mastoparan-AF mdpi.com.
Research has also focused on engineered mastoparan analogs to improve activity or selectivity. For example, the analog [I⁵, R⁸] MP, derived from mastoparan-L, showed enhanced antibacterial features against Staphylococcus aureus nih.gov.
Antifungal Activity Studies
Beyond antibacterial effects, mastoparan peptides and their analogs have been studied for antifungal activity nih.govfrontiersin.orgnih.govntu.edu.sg. An analog peptide, MK58911, derived from the mastoparan class, was evaluated for its activity against Cryptococcus and Paracoccidioides species frontiersin.orgnih.gov. This peptide exhibited potent antifungal activity with minimum inhibitory concentration (MIC) values ranging from 7.8 to 31.2 µg/mL against these fungi frontiersin.orgnih.gov. Another mastoparan peptide, Polybia-MPII, also demonstrated activity against C. neoformans frontiersin.org. Mastoparan B (MB) has also shown potent antifungal activity against clinically relevant pathogens including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata ntu.edu.sg. Mastoparan X has also been reported to exhibit activity against the opportunistic fungal pathogen Candida albicans nih.gov.
Research on Anti-Biofilm Properties
The ability of mastoparan peptides to inhibit or disrupt microbial biofilms has also been investigated nih.govnih.govnih.govmdpi.com. Biofilms are a significant challenge in treating infections due to increased resistance to antibiotics. Mastoparan X has been shown to inhibit the formation of MRSA biofilms and also destroy pre-formed mature biofilms nih.gov. Mastoparan-1 (MP-1), a tetradecapeptide from hornet venom, demonstrated significant reduction in biofilm formation and diminished both the biomass and viability of biofilm-embedded MRSA isolates in a concentration-dependent manner nih.gov. Wasp-derived peptides like Polybia-MPII and Agelaia-MPI have also shown activity against different stages of biofilm formation by multidrug-resistant Acinetobacter baumannii and Staphylococcus spp. mdpi.com.
Investigation of Membrane Damage Mechanisms in Pathogens
A primary mechanism by which mastoparan peptides exert their antimicrobial effects is through the disruption of microbial cell membranes nih.govfrontiersin.orgcapes.gov.brnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.com. These peptides are typically cationic and amphipathic, allowing them to interact with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683), lipopolysaccharides (in Gram-negative bacteria), and teichoic acids (in Gram-positive bacteria) nih.govfrontiersin.orgfrontiersin.orgmdpi.com. This interaction can lead to membrane permeabilization, the formation of pores, and ultimately, cell lysis and death nih.govcapes.gov.brnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.com. Studies using techniques like scanning electron microscopy (SEM) have visualized significant changes in bacterial cell morphology, including membrane damage, after treatment with mastoparan peptides nih.govcapes.gov.brnih.gov. For instance, treatment with all-D mastoparan M resulted in blast-like bleb extrusions on the surface of S. aureus and swellings on the end of E. coli capes.gov.brnih.gov. The analog [I⁵, R⁸] MP was shown to rapidly depolarize the bacterial membrane of S. aureus, leading to cell death by subsequent membrane disruption nih.gov. Similarly, the antifungal activity of the analog MK58911 against Cryptococcus neoformans involved disruption of the plasma membrane, resulting in fungal cell death frontiersin.org.
Research on Selectivity towards Microbial vs. Mammalian Cells
A critical aspect of developing mastoparan peptides as therapeutic agents is their selectivity, ideally targeting microbial cells while exhibiting low toxicity towards mammalian cells frontiersin.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govbrieflands.commdpi.comcore.ac.ukuq.edu.au. The differential composition of microbial and mammalian cell membranes plays a key role in this selectivity; bacterial membranes have a higher proportion of negatively charged lipids compared to the zwitterionic lipids prevalent in mammalian cell membranes frontiersin.orgmdpi.comcore.ac.uk. This difference facilitates the preferential electrostatic interaction of cationic mastoparan peptides with bacterial membranes frontiersin.orgcore.ac.uk.
While some native mastoparans can exhibit hemolytic activity and cytotoxicity towards mammalian cells frontiersin.orgnih.govnih.govuq.edu.au, research on analogs aims to improve this selectivity nih.govnih.govnih.gov. For example, Mastoparan X has shown good antimicrobial activity with weak cytotoxic effects nih.govnih.gov. An analog peptide, MK58911, demonstrated high toxicity in fungal cells but low toxicity in human lung fibroblasts (MRC5) and glioblastoma cells (U87), indicating a favorable selectivity index frontiersin.orgnih.gov. The engineered analog [I⁵, R⁸] MP also stood out for its enhanced selectivity compared to the parent mastoparan-L nih.gov. Studies have explored modifications to mastoparan structure, such as amino acid substitutions, to reduce toxicity while maintaining or enhancing antimicrobial potency nih.govnih.gov.
Anticancer Research (In Vitro Studies)
Mastoparan peptides have also shown promise in in vitro studies evaluating their anticancer properties frontiersin.orgnih.govnih.govbrieflands.comacadiau.canih.govresearchgate.net. Research indicates that mastoparans can exhibit cytotoxicity towards various cancer cell lines. Mastoparan and its derivatives have been investigated for their anti-cancer effects on colon cancer cell lines like HCT-116 and HT-29 acadiau.ca. These peptides were found to induce cell death through a direct-acting lytic mechanism, causing damage to cancer cell membranes acadiau.ca. Scanning electron microscopy revealed substantial membrane damage in Mastoparan-treated cancer cells acadiau.ca.
Mastoparan has also demonstrated inhibitory effects on various human breast cancer cells, including MDA-MB-231, SKBR3, MDA-MB-468, T47D, and 4T1 mouse mammary carcinoma cells, primarily through a lytic mechanism nih.govbrieflands.com. Studies have reported inhibitory concentration (IC₅₀) values for mastoparan against breast cancer cells in the range of approximately 20-24 µM, while showing lower toxicity to normal cells like peripheral blood mononuclear cells (PBMCs) (IC₅₀ of 48 µM) nih.govbrieflands.com.
Mastoparan-C (MP-C) and its analogs have also been assessed for anticancer activity. An analog, MPC-A5K,A8K, showed higher anticancer activity against lung cancer cell lines A427 and H441 compared to the parent MP-C, with IC₅₀ values of 5.1 µM and 7.0 µM respectively nih.gov. The study also noted that while a tat-linked MP-C analog exhibited more potent anticancer activity, it lost some specificity researchgate.net.
Furthermore, mastoparan has been explored in combination with existing chemotherapy agents. In vitro studies have shown that mastoparan can enhance etoposide-induced cell death nih.gov. A nanocomplex of mastoparan (MAS) with fluvastatin (B1673502) (FLV), MAS-FLV-NC, demonstrated enhanced cytotoxicity in A549 lung cancer cells compared to MAS or FLV alone, with IC₅₀ values of 18.6 ± 0.9 µg/mL for the nanocomplex, 58.4 ± 2.8 µg/mL for FLV, and 34.3 ± 1.6 µg/mL for MAS nih.gov. This nanocomplex also showed increased apoptotic activity and induced cell cycle arrest nih.gov.
Here are some reported in vitro anticancer activity data:
| Peptide | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Source |
| Mastoparan | HCT-116 | Lytic, Membrane Damage | acadiau.ca | |
| Mastoparan | HT-29 | Lytic, Membrane Damage | acadiau.ca | |
| Mastoparan | MDA-MB-231 | 20-24 | Lytic | nih.govbrieflands.com |
| Mastoparan | SKBR3 | 20-24 | Lytic | nih.govbrieflands.com |
| Mastoparan | MDA-MB-468 | 20-24 | Lytic | nih.govbrieflands.com |
| Mastoparan | T47D | 20-24 | Lytic | nih.govbrieflands.com |
| Mastoparan | 4T1 | 20-24 | Lytic | nih.govbrieflands.com |
| MPC-A5K,A8K | A427 | 5.1 | nih.gov | |
| MPC-A5K,A8K | H441 | 7.0 | nih.gov | |
| MAS-FLV-NC | A549 | ~18.6 µg/mL | Enhanced Cytotoxicity, Apoptosis, Cell Cycle Arrest | nih.gov |
| Mastoparan (MAS) | A549 | ~34.3 µg/mL | Cytotoxicity | nih.gov |
| Fluvastatin (FLV) | A549 | ~58.4 µg/mL | Cytotoxicity | nih.gov |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.
Cytotoxic Effects on Various Cancer Cell Lines (in vitro)
Mastoparan peptides, including amidated Mastoparan, have demonstrated potent anti-cancer activities against a range of cancer cell lines in vitro. Studies have reported cytotoxicity towards leukemia, myeloma, and breast cancer cells. nih.govnih.gov This includes activity against multidrug-resistant and slow-growing cancer cells. nih.govnih.gov Mastoparan-M has also shown cytotoxic effects on liver cancer and melanoma cells in vitro. dovepress.com
Research on Mastoparan-C and its analogs evaluated their activity against various human cancer cell lines, including non-small cell lung cancer (H157), melanoma (MDA-MB-435S), human prostate carcinoma (PC-3), human glioblastoma astrocytoma (U251MG), and human breast cancer (MCF-7). ijbs.comresearchgate.net These studies indicated broad-spectrum anticancer activities, with varying potencies depending on the cell line and the specific analog. ijbs.com
Investigation of Membranolytic Mechanisms in Cancer Cells
Mastoparan peptides are often described as membranolytic, meaning they kill cells by causing damage to the cell membrane. nih.govnih.gov This mechanism involves direct interactions with the cell membrane. nih.gov Mastoparan has been shown to trigger lactate (B86563) dehydrogenase release from leukemia cells in a time-dependent manner, which is indicative of a direct-acting, lytic mechanism. nih.gov Rapid propidium (B1200493) iodide uptake in cancer cells treated with Mastoparan also suggests rapid changes in membrane integrity. nih.gov Generally, mastoparan shows its microbicidal mechanism against microorganisms via membranolytic activity, which lyses the cell membrane and increases permeability, ultimately causing cell death. mdpi.com
Research on Apoptosis Induction Pathways in Cancer Cells
While some mastoparans act primarily through membrane lysis, others can induce apoptosis. nih.gov Mastoparan has been found to utilize the intrinsic mitochondrial pathway to induce apoptosis in cancer cells. mdpi.comnih.gov Studies in melanoma cells have shown that mastoparan causes cell death via the mitochondrial apoptosis pathway, evidenced by markers such as phosphatidylserine (B164497) translocation, DNA fragmentation, caspase activation (caspase-9, -12, and -3), mitochondrial membrane depolarization, cytochrome C release, and generation of reactive oxygen species. frontiersin.orgnih.gov Upregulation of proapoptotic proteins like Bax and Bim and downregulation of antiapoptotic proteins like Bcl-XL have also been observed. frontiersin.org Apoptosis is a form of regulated cell death crucial for homeostasis, and its dysregulation is a hallmark of cancer. nih.govaging-us.com The mitochondrial or "intrinsic" apoptosis pathway can be activated by various stimuli, including those that lead to DNA damage or affect mitochondrial integrity. mdpi.com
Synergy Studies with Other Research Agents (in vitro)
Research has explored the potential for Mastoparan to enhance the activity of other anti-cancer compounds. Mastoparan has been shown to act as a chemosensitizing agent, enhancing the cytotoxicity of chemotherapeutic agents in vitro. nih.govnih.gov For instance, low doses of Mastoparan reduced the EC50 of etoposide (B1684455) in leukemia cells. nih.gov A nanocomplex of Mastoparan with fluvastatin demonstrated enhanced cytotoxicity and apoptotic activity in lung cancer cells compared to the agents alone. mdpi.comresearchgate.net
Selectivity Studies for Cancer Cells versus Normal Cells (in vitro)
A key aspect of research into Mastoparan peptides is their potential selective toxicity towards cancer cells compared to normal cells. Anti-cancer peptides are generally more toxic to cancer cells due to differences in membrane composition, such as a net negative charge on cancer cell membranes. plos.orgresearchgate.net Studies have evaluated Mastoparan-induced cytotoxicity in normal human cells, including peripheral blood mononuclear cells (PBMCs), human erythrocytes, and primary human mammary epithelial cells (HMECs). nih.gov In these cases, Mastoparan was found to be more toxic to cancer cells than to normal cells, suggesting a degree of selectivity. nih.govnih.gov The specificity factor, defined as the fold-difference in IC50 between cancer and normal cells, has been used to quantify this selectivity. nih.gov For example, amidated Mastoparan was less toxic to normal PBMCs (IC50 = 48 μM) compared to leukemia, myeloma, and breast cancer cells (IC50 values ranging from 8 to 24 μM). nih.gov
Impact on Mitochondrial Permeability in Cancer Cells
Mastoparan is known to be a potent facilitator of mitochondrial permeability transition (PT). nih.govnih.gov This effect on mitochondrial permeability is implicated in its mechanism of inducing apoptosis in cancer cells. ijbs.comresearchgate.net Mastoparan can cause the disruption of mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytosol, which triggers the apoptotic cascade. frontiersin.orgnih.govnih.govresearchgate.net Studies have shown that Mastoparan can induce mitochondrial permeability transition by interacting with the phospholipid phase of the mitochondrial membrane. ijbs.com The enhanced mitochondrial permeability can also lead to a loss of mitochondrial membrane potential and a decrease in cellular ATP levels. mdpi.com
Research on Other Relevant Biological Activities
Beyond its effects on cancer cells, Mastoparan peptides exhibit a range of other biological activities. These include mast cell degranulation, activation of protein G, activation of phospholipases (A2, C, and D), and the release of serotonin (B10506) and insulin (B600854). frontiersin.orgnih.gov Mastoparans also possess antimicrobial activity against various bacteria and fungi. frontiersin.orgresearchgate.netnih.gov Some studies have investigated the structure-activity relationship of Mastoparan and its analogs regarding their antimicrobial and hemolytic activities. mdpi.comresearchgate.net
Cell Permeabilization Studies in Non-Mast Cells
Mastoparan peptides, including analogues like MP3, are known to interact with cell membranes, leading to increased permeability and potential cell lysis. This membrane activity is often attributed to their amphipathic nature, allowing them to insert into lipid bilayers. Studies have investigated the ability of mastoparans to form ion channels or disrupt lipid packing in various cell types and model membranes.
Research using planar lipid bilayers has shown that mastoparan, a 14-residue peptide, can form ion channels exhibiting multiple conductance levels. nih.gov A 12-residue analogue, referred to as MP3 (des-Ile1, Asn2-mastoparan), was found to preferentially form type I channels, characterized by discrete openings. nih.gov These channel activities are voltage-dependent and influenced by ionic strength. nih.gov
The interaction of mastoparans with membranes can occur through different mechanisms, including the "carpet" model or the formation of oligomeric pores. nih.gov In zwitterionic membranes, the helical axis of mastoparan X (a related mastoparan) was observed to be generally perpendicular to the membrane normal, consistent with the carpet mechanism. nih.gov However, in anionic bicelles, the helical axis was generally parallel to the membrane normal, aligning more with a pore formation model. nih.gov This suggests that the interaction mechanism can be influenced by membrane lipid composition. Mastoparan X also caused significant disruption in the lipid packing of negatively charged phospholipids. nih.gov
Studies on other mastoparan peptides, such as Polybia-MP1, have also explored their interaction with different cell types, including cancer cells, and with model membranes like liposomes mimicking cellular membranes. These studies often assess membrane disruption through leakage assays.
The permeabilizing effects of mastoparans are not limited to artificial bilayers. Mastoparan-M, for instance, affects the membrane permeability of E. coli and shows hemolytic activities on sheep, chicken, and human erythrocytes. Another study evaluating mastoparan-C and its analogues noted the degree of haemolysis observed with a cyclized analogue.
The ability of mastoparans and their analogues to permeate membranes has also been explored in the context of cell-penetrating peptides. MP3 has been mentioned as an inverso analogue with potential cell-penetrating properties.
Data on Ion Channel Conductance of Mastoparan and MP3 in Planar Lipid Bilayers nih.gov:
| Peptide | Activity Type | Conductance Range (pS) |
| Mastoparan | Type I | 15-700 |
| Mastoparan | Type II | Up to 650 |
| MP3 | Type I | Preferential Formation |
Note: Type I activity is characterized by discrete channel openings, while Type II involves transient increases in conductance.
Research on Modulation of Secretory Processes (e.g., Insulin Release, Catecholamine Release)
Beyond their direct membrane-disrupting effects, mastoparan peptides have been investigated for their influence on cellular secretory processes in non-mast cells. This includes research into their effects on the release of hormones and neurotransmitters.
Mastoparan has been shown to have insulin-releasing effects in RINm5F insulinoma cells. The mechanism underlying this effect can involve the activation of G-protein coupled receptors, although studies also indicate that mastoparan may not be entirely specific in permeabilized cells and can promote GTP production.
Research has also explored the impact of mastoparans on catecholamine release. Studies involving bovine adrenal chromaffin cells have indicated that mastoparan can affect catecholamine release. Furthermore, the neurotoxicological effects of other mastoparan peptides, such as Polybia-MPII, at the neuromuscular junction have been studied, including their influence on transmitter release.
The modulation of secretory processes by mastoparans can be linked to their interaction with cellular signaling pathways, particularly those involving G proteins, which play a crucial role in many secretory events. While mastoparan's mast cell degranulation activity may be related to G-protein coupled receptor activation, its effects in other cell types and on various secretory processes highlight a broader interaction with cellular regulatory mechanisms.
The influence of mastoparans on processes like insulin secretion also involves the complex machinery of exocytosis, including proteins like synaptotagmin-7, which is involved in calcium-triggered exocytosis during insulin secretion.
Research findings suggest that mastoparans can influence secretory processes through mechanisms that may involve both direct membrane interactions and the modulation of intracellular signaling pathways.
Advanced Research Methodologies and Engineering Approaches for Mastoparan Mp3 Studies
Peptide Synthesis and Purification Techniques for Analogues
The creation of mastoparan (B549812) analogues, such as MP3, often relies on solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) solid phase peptide synthesis method is a standard technique utilized for synthesizing peptides like Mastoparan X, a related mastoparan peptide pubcompare.ai. This method involves the stepwise addition of protected amino acids to a solid resin support. After synthesis, purification is a critical step to obtain the desired peptide with high purity. Reverse phase chromatography, typically using a C18 column and a gradient of water and acetonitrile, is a common method for purifying synthetic peptides, including mastoparan analogues, often with an acidic counterion like HCl pubcompare.ai. The mass of the purified peptide can be confirmed using techniques such as MALDI-MS pubcompare.ai.
High-Throughput Screening for Bioactivity Profiling
High-throughput screening (HTS) plays a significant role in evaluating the biological activities of numerous peptide sequences, including mastoparans and their analogues. Computational-based virtual screening, utilizing tools like molecular docking software (e.g., ROSETTA FlexPepDock, ZDOCK, AUTO DOCK, HDOCK, HADDOCK peptide), enables the efficient identification of peptide sequences with high binding affinity to target proteins, thereby reducing the experimental workload mdpi.com. Cell-based screening models, such as those employing luciferase reporter genes, have also enhanced the efficiency of HTS for bioactive compounds mdpi.com. These cell-based assays can provide more reliable results compared to virtual screening and help ensure that potential bioactive targets are not overlooked mdpi.com. HTS can be applied to assess various bioactivities, including antimicrobial efficacy, anticancer properties, and effects on signaling pathways researchgate.netnih.govnih.gov.
Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Cell Damage)
Advanced microscopy techniques are valuable for visualizing the effects of peptides like mastoparan MP3 on cellular structures. Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology of cells and tissues researchgate.net. SEM can be employed to assess cell damage, observing changes in cell surface features such as membrane blebbing, loss of microvilli, cell shrinkage, and cell ruptures researchgate.netfraunhofer.de. While SEM primarily provides information about the surface, it can reveal significant degenerative damage to cell layers mdpi.com. Sample preparation for SEM, such as drying techniques, can introduce artifacts like cell shrinkage, which need to be considered during analysis fraunhofer.de. Transmission Electron Microscopy (TEM) complements SEM by allowing for detailed studies of ultrastructural changes within the cell, including nuclear alterations, cytoplasmic reorganization, and loss of membrane integrity researchgate.net.
Gene Expression Analysis in Response to Peptide Treatment (e.g., qRT-PCR)
Quantitative Reverse Transcription PCR (qRT-PCR) is a widely used and powerful technique for analyzing gene expression profiles in response to treatment with peptides like this compound culturecollections.org.ukfrontiersin.org. This method compares the relative expression of specific genes by quantifying their mRNA levels (after reverse transcription into cDNA) in treated cells versus untreated controls culturecollections.org.uk. Achieving optimal results with qRT-PCR requires careful cell culture practices, including using appropriate cell lines, maintaining culture quality, and preventing contamination culturecollections.org.uk. Proper RNA extraction, quantification, and quality assessment are crucial to avoid RNA degradation culturecollections.org.uk. The design of primers and probes that are specific to the target genes and ideally span intron-exon boundaries ensures accurate amplification of cDNA culturecollections.org.uk. Selecting stable housekeeping genes as internal controls is also essential for reliable normalization of gene expression data culturecollections.org.ukfrontiersin.org.
Protein Kinase Inhibitor Studies to Elucidate Signaling Pathways
Protein kinase inhibitor studies are instrumental in dissecting the signaling pathways modulated by mastoparan peptides. Mastoparan is known to stimulate secretion from various cell types, partly through mechanisms involving GTP-binding proteins nih.gov. Studies using protein kinase inhibitors can help determine if specific kinases are involved in the downstream effects of mastoparan activity. For instance, research on mastoparan's effect on insulin (B600854) secretion in pancreatic beta-cells indicated that its action was not inhibited by down-regulation of protein kinase C or by the protein kinase inhibitor staurosporine, suggesting a mechanism independent of these kinases but dependent on GTP-binding protein activation nih.gov. Mastoparan has also been shown to rapidly activate plant MAP kinase signaling nih.gov. Studies involving inhibitors of MEK1&2, upstream kinases in the MAPK pathway, can interdict the ability of mastoparan to induce the activation of downstream kinases like SIPK (salicylic acid-induced protein kinase) nih.gov. Furthermore, mastoparan M has been shown to inhibit the phosphorylation of MAPKs/NF-κB signaling pathways nih.gov.
Recombinant Expression Systems for Mastoparan Analogs
While solid-phase synthesis is common for short peptides, recombinant expression systems offer an alternative approach, particularly for producing larger quantities or more complex peptide analogues. Recombinant expression involves using host cells (prokaryotic or eukaryotic) to produce the peptide based on a recombinant DNA sequence openaccessjournals.com. Prokaryotic systems like Escherichia coli (E. coli) are often used for their rapid growth and high expression levels, although they may not be suitable for peptides requiring post-translational modifications openaccessjournals.com. Eukaryotic systems, such as yeast or mammalian cells, can perform post-translational modifications and are used for producing more complex biopharmaceuticals openaccessjournals.comproteogenix.science. Innovations in recombinant expression systems, including CRISPR/Cas9 technology for precise genetic modifications and the use of synthetic promoters, can enhance peptide expression and cell line stability openaccessjournals.com. While the search results specifically mention recombinant expression for biopharmaceuticals in general, the principles and systems can be applied to the production of peptide analogues like mastoparans, although specific examples for this compound were not detailed in the provided context.
Future Directions in Academic Research on Mastoparan Mp3
Deeper Elucidation of Molecular Interaction Specificities
Future academic research should aim to precisely map the molecular targets and interaction sites of Mastoparan (B549812) MP3 and its analogs. While mastoparans are known to activate heterotrimeric G proteins by promoting GDP/GTP exchange, similar to G protein-coupled receptors, the specific interactions with different Gα subunits and Gβγ trimers warrant further detailed investigation nih.govresearchgate.netnih.govnih.gov. Understanding the structural requirements for these interactions is crucial nih.gov.
Beyond G proteins, mastoparans interact with and modulate the activities of various intracellular protein targets, including enzymes involved in calcium homeostasis and apoptotic signaling pathways nih.gov. Detailed proteomic profiling and biochemical studies are needed to identify these novel intracellular binding partners and characterize the nature of their interactions with Mastoparan MP3. Research also indicates that mastoparans activate phospholipases A2, C, and D, and NDPK, suggesting complex interactions with lipid signaling pathways that require further dissection frontiersin.org. The mechanism underlying the interaction of mastoparan-L with MRGPRX2 and whether other mastoparans or analogs like MP3 utilize this receptor needs to be fully understood mdpi.com. Studies have also shown that mastoparan can cross cell membranes and directly activate endosomes, pointing to potential intracellular targets within this compartment that need to be identified and characterized researchgate.net.
Rational Design of Next-Generation this compound Analogs with Enhanced Selectivity
A significant area for future research involves the rational design of this compound analogs with improved therapeutic profiles. This includes enhancing desired activities, such as antimicrobial or anticancer effects, while reducing undesirable properties like cytotoxicity and hemolytic activity ijbs.comresearchgate.netuniv-smb.frresearchgate.net. Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the amino acid sequence, charge distribution, hydrophobicity, and amphipathicity of this compound, researchers can gain insights into how these structural features influence specific molecular interactions and biological outcomes nih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.com.
Approaches include amino acid substitutions, truncations, and the creation of chimeric peptides by combining sequences of this compound with other peptides nih.govresearchgate.netnih.govmdpi.com. The goal is to design analogs that selectively target specific cell types (e.g., cancer cells over normal cells) or specific signaling pathways nih.govijbs.comresearchgate.net. For instance, studies with mastoparan analogs have shown that modifying lysine (B10760008) residues can separate G-protein modulating and membrane-disrupting actions nih.gov. Future research should leverage computational modeling and high-throughput screening to accelerate the identification and testing of promising this compound analogs with enhanced selectivity and potency researchgate.net.
Integration with Nanotechnology for Targeted Research Delivery Systems
Integrating this compound and its analogs with nanotechnology presents a promising future direction for targeted research delivery. Nanocarriers, such as nanoparticles, liposomes, and micelles, can encapsulate or conjugate peptides, improving their stability, solubility, and targeted delivery to specific cells or tissues nih.govcedars-sinai.educonsensus.appmdpi.com. This is particularly relevant for peptides that may have limited cell permeability or off-target effects.
Research could focus on developing nanotechnology-based delivery systems that enhance the accumulation of this compound at sites of interest, such as tumors or infection sites, while minimizing exposure to healthy tissues. Cell-penetrant variants of mastoparan chimerae have already shown potential for the effective intracellular delivery of non-permeable biomolecules, and nanotechnology can further optimize this delivery nih.gov. Future studies should explore different types of nanomaterials and surface modifications to achieve targeted delivery of this compound analogs, potentially improving their efficacy and reducing systemic toxicity in research models.
Exploration of Novel Intracellular Targets and Signaling Cascades
While mastoparans are known to activate G proteins and certain phospholipases, the full spectrum of their intracellular targets and the signaling cascades they influence remains to be fully elucidated nih.govresearchgate.netfrontiersin.org. Future research should employ advanced techniques, such as quantitative proteomics and phosphoproteomics, to identify novel intracellular proteins that interact with this compound.
Further investigation into the downstream signaling events triggered by these interactions is also critical. This includes exploring the effects of this compound on calcium signaling, various kinase pathways, and pathways related to apoptosis and cell cycle regulation nih.govfrontiersin.org. Understanding these complex intracellular networks will provide deeper insights into the mechanisms underlying the biological activities of this compound and may reveal new therapeutic opportunities. Studies suggesting mastoparan can directly activate endosomes highlight the need to explore the specific proteins and pathways involved in this process researchgate.net.
Comparative Studies with Other Antimicrobial and Anticancer Peptides
Comparative studies evaluating the activity and mechanisms of this compound against other antimicrobial and anticancer peptides are essential for positioning it within the broader landscape of peptide-based therapeutics. Comparing its efficacy, spectrum of activity, mechanism of action, and toxicity profile with well-studied peptides like melittin, cecropins, and rationally designed artificial peptides will help identify the unique advantages and potential applications of this compound and its analogs ijbs.comresearchgate.netuniv-smb.frresearchgate.netresearchgate.net.
Q & A
Q. What experimental models are optimal for studying Mastoparan MP3’s membrane interactions?
Methodological Answer: Use in vitro model membranes (e.g., liposomes with controlled lipid compositions) to simulate eukaryotic or bacterial membranes, combined with biophysical techniques like fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding kinetics. For cellular studies, employ immortalized cell lines (e.g., HEK293 or RAW264.7 macrophages) to assess membrane permeabilization via lactate dehydrogenase (LDH) release assays. Validate findings using confocal microscopy with fluorescently tagged this compound to visualize localization .
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?
Methodological Answer: Implement factorial design principles to test multiple variables (e.g., peptide concentration, pH, temperature). Use logarithmic dilution series (e.g., 0.1–100 μM) to establish EC₅₀ values. Include negative controls (e.g., scrambled peptide sequences) and positive controls (e.g., melittin for membrane disruption). Replicate experiments across three independent trials to assess variability, and apply ANOVA or nonlinear regression models for statistical analysis .
Q. What analytical techniques ensure this compound’s purity and stability in experimental conditions?
Methodological Answer: Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA) to verify purity (>95%). Confirm molecular weight via MALDI-TOF mass spectrometry. For stability studies, incubate the peptide in physiological buffers (e.g., PBS at 37°C) and sample at intervals (0, 6, 24, 48 hours). Degradation profiles can be quantified using LC-MS/MS, with degradation products identified via tandem mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s action across studies?
Methodological Answer: Apply triangulation by combining orthogonal methods:
- Compare G-protein activation (e.g., GTPγS binding assays) with phospholipase C (PLC) activity measurements to distinguish direct receptor coupling vs. secondary signaling.
- Use knockout cell lines (e.g., Gαq/11-deficient) to isolate specific pathways.
- Conduct meta-analyses of existing data to identify confounding variables (e.g., peptide batch variability, cell type differences). Transparently report all experimental parameters in supplemental materials to enable reproducibility .
Q. What strategies integrate multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer: Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells to identify upstream regulators and downstream effectors. Use bioinformatics pipelines (e.g., Gene Ontology Enrichment, STRING-DB) to map interactomes. Validate key nodes (e.g., calcium signaling proteins) via CRISPR interference or pharmacological inhibition. For in vivo relevance, correlate findings with metabolomic data (NMR or GC-MS) from animal models .
Q. How can researchers optimize this compound delivery systems for in vivo applications?
Methodological Answer: Test lipid-based nanoparticles (LNPs) or cell-penetrating peptide (CPP) conjugates to enhance bioavailability. Use pharmacokinetic modeling (e.g., compartmental analysis) to estimate half-life and tissue distribution. Validate efficacy in murine models via intravenous vs. intraperitoneal administration, measuring plasma peptide levels via ELISA or radioisotope tagging. Monitor off-target effects using histopathology and serum cytokine panels .
Methodological Best Practices
Q. What statistical frameworks address variability in this compound’s biological assays?
Methodological Answer: For high-throughput screening, apply robust z-score normalization to minimize plate-to-plate variability. Use mixed-effects models to account for batch effects in multi-day experiments. Predefine exclusion criteria for outliers (e.g., Grubbs’ test) and report effect sizes with 95% confidence intervals. Open-source tools like R/Bioconductor or Python’s SciPy suite are recommended for reproducibility .
Q. How should researchers structure a data management plan (DMP) for this compound studies?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw spectra (HPLC, MS) in repositories like MetaboLights or PRIDE.
- Annotate experimental metadata using standardized formats (ISA-Tab or MIAPE).
- Use version-controlled platforms (GitHub, Zenodo) for code and analysis pipelines. Include a DMP section in grant proposals, referencing institutional guidelines (e.g., ERC requirements) .
Q. What ethical considerations apply to in vivo studies of this compound?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal research:
- Justify sample sizes via power analysis.
- Minimize distress through humane endpoints (e.g., tumor size limits).
- Disclose conflicts of interest (e.g., peptide synthesis vendors). For human cell lines, verify IRB approval and donor consent documentation .
Theoretical and Conceptual Frameworks
Q. How can researchers link this compound studies to broader biological theories?
Methodological Answer: Frame hypotheses within established paradigms (e.g., “membrane curvature sensing” or “GPCR-allosteric modulation”). Use computational docking (AutoDock Vina) to predict peptide-receptor interactions, validated by mutagenesis (e.g., alanine scanning). Publish negative results (e.g., lack of cytotoxicity in specific cell types) to refine existing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
